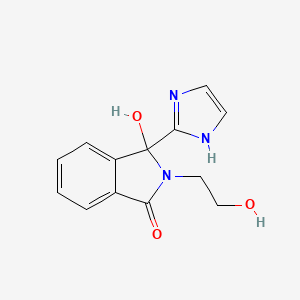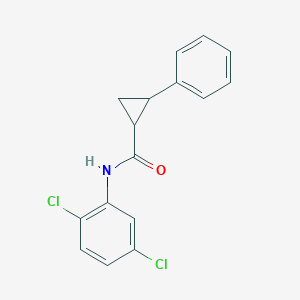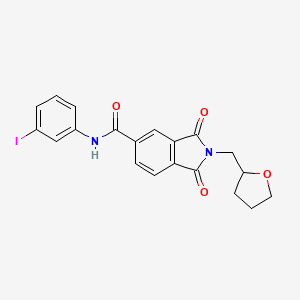
3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 signaling pathway. RAC1 is a member of the Rho family of small GTPases, which play a crucial role in regulating cell migration, cytoskeletal organization, and cell adhesion. RAC1 is overexpressed in many types of cancer, and its aberrant activation has been linked to tumor growth and metastasis. ESI-09 has shown promise as a potential therapeutic agent for cancer, as well as other diseases characterized by dysregulated RAC1 signaling.
作用机制
3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone works by binding to the Switch II region of RAC1, which is involved in the interaction between RAC1 and its downstream effectors. This binding prevents RAC1 from interacting with its effectors, thereby inhibiting RAC1 signaling and downstream cellular processes.
Biochemical and Physiological Effects:
3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone reduces cell migration and invasion, inhibits angiogenesis, and induces apoptosis. In asthma models, 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone reduces airway hyperresponsiveness and inflammation. 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone has also been shown to have neuroprotective effects in models of Parkinson's disease.
实验室实验的优点和局限性
3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone has several advantages for lab experiments, including its specificity for RAC1 and its ability to inhibit RAC1 signaling in a dose-dependent manner. However, 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone also has limitations, including its relatively low potency compared to other RAC1 inhibitors, and its potential off-target effects.
未来方向
There are several future directions for research on 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone. One area of interest is the development of more potent and selective RAC1 inhibitors based on the structure of 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone. Another area of research is the identification of biomarkers that can predict response to 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone treatment in cancer patients. Additionally, the potential use of 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone in combination with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the role of RAC1 signaling in other diseases, such as cardiovascular disease and diabetes, is an area of potential future research.
合成方法
3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone can be synthesized using a multistep process that involves the condensation of 2-hydroxyethylamine with 2-nitrobenzaldehyde, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 2-bromoacetic acid to form the final product.
科学研究应用
3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone has been extensively studied in vitro and in vivo for its potential therapeutic applications. In cancer research, 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone has been shown to inhibit RAC1 signaling and reduce tumor growth and metastasis in various cancer models, including breast, lung, and pancreatic cancer. 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone has also been studied in the context of other diseases, such as asthma, where it has been shown to reduce airway hyperresponsiveness and inflammation.
属性
IUPAC Name |
3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-8-7-16-11(18)9-3-1-2-4-10(9)13(16,19)12-14-5-6-15-12/h1-6,17,19H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKGFACPCBWBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2(C3=NC=CN3)O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-chlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051998.png)

![methyl 4-{[2,2,2-trichloro-1-(formylamino)ethyl]amino}benzoate](/img/structure/B5052011.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B5052025.png)


![7-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5052037.png)
![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5052043.png)
![benzyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5052045.png)
![methyl N-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-N-methylglycinate](/img/structure/B5052050.png)

![3-butoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5052066.png)